REACTION_SMILES
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[CH2:1]([C:2]#[CH:3])[NH2:4].[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[CH:5]([N:6]([CH:7]([CH3:8])[CH3:9])[CH2:10][CH3:11])([CH3:12])[CH3:13].[Cl:14][C:15](=[O:16])[O:17][CH2:18][CH:19]1[c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]2-[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]21>>[CH2:1]([C:2]#[CH:3])[NH:4][C:15](=[O:16])[O:17][CH2:18][CH:19]1[c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]2-[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCC1c2ccccc2-c2ccccc21
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Name
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Type
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product
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Smiles
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C#CCNC(=O)OCC1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |